molecular formula C15H18F3NO7S B6362938 N-alpha-t-Butyloxycarbonyl-O-trifluoromethylsulfonyl-D-tyrosine (Boc-D-Tyr(Tf)-OH) CAS No. 1301706-50-2

N-alpha-t-Butyloxycarbonyl-O-trifluoromethylsulfonyl-D-tyrosine (Boc-D-Tyr(Tf)-OH)

Cat. No.: B6362938
CAS No.: 1301706-50-2
M. Wt: 413.4 g/mol
InChI Key: QKVFTSFGAMGCJJ-LLVKDONJSA-N
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Description

N-alpha-t-Butyloxycarbonyl-O-trifluoromethylsulfonyl-D-tyrosine (Boc-D-Tyr(Tf)-OH) is a synthetic amino acid derivative that plays a significant role in organic synthesis and biochemical research. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group and a trifluoromethylsulfonyl group on the carboxyl group of D-tyrosine.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from D-tyrosine

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion.

Types of Reactions:

  • Oxidation: The tyrosine moiety can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

  • Substitution: Substitution reactions can be used to introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Tyrosine hydroxylase, dihydroxyphenylalanine (DOPA), and other oxidized derivatives.

  • Reduction Products: Reduced amino acids and derivatives.

  • Substitution Products: Various substituted tyrosine derivatives.

Scientific Research Applications

Chemistry: Boc-D-Tyr(Tf)-OH is used in peptide synthesis as a building block for the construction of complex peptides and proteins. The Boc group provides protection for the amino group during synthesis, while the trifluoromethylsulfonyl group enhances the reactivity of the carboxyl group.

Biology: In biological research, this compound is utilized to study protein interactions and enzyme activities. It serves as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique structure allows for the creation of novel drugs with improved efficacy and stability.

Industry: Boc-D-Tyr(Tf)-OH is used in the production of diagnostic reagents and as a chemical intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism by which Boc-D-Tyr(Tf)-OH exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The trifluoromethylsulfonyl group enhances the reactivity of the carboxyl group, facilitating the formation of peptide bonds. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Boc-D-Tyr(OH): Similar to Boc-D-Tyr(Tf)-OH but without the trifluoromethylsulfonyl group.

  • Fmoc-D-Tyr(Tf)-OH: Similar structure but with a different protecting group (Fmoc instead of Boc).

Uniqueness: Boc-D-Tyr(Tf)-OH is unique due to the combination of the Boc protecting group and the trifluoromethylsulfonyl group, which provides enhanced reactivity and stability compared to similar compounds.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO7S/c1-14(2,3)25-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)26-27(23,24)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVFTSFGAMGCJJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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